2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-chlorophenyl)propanamide
Description
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Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-chlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O2S/c1-16(24(32)29-21-14-8-6-12-19(21)27)34-26-30-20-13-7-5-11-18(20)23-28-22(25(33)31(23)26)15-17-9-3-2-4-10-17/h2-14,16,22H,15H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGDMTZWSLNANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3Ks are a family of lipid kinases that play crucial roles in cell proliferation, survival, differentiation, and migration. HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Mode of Action
This compound acts as a dual inhibitor of PI3K and HDAC. It inhibits the enzymatic activities of both PI3K and HDAC, thereby disrupting their respective signaling pathways. This dual inhibition leads to multiple epigenetic modifications affecting signaling networks.
Biochemical Pathways
The compound affects the PI3K signaling pathway, which is often aberrantly activated in many disease states, including cancer. PI3Ks generate 3′-phosphoinositides that activate a variety of cellular targets, including the serine–threonine kinase AKT and other downstream effectors. In addition, the compound also impacts the HDAC pathway, leading to changes in gene expression and disturbance of cellular homeostasis.
Biochemical Analysis
Biochemical Properties
The compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-chlorophenyl)propanamide has been found to interact with enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC). These interactions are crucial in regulating cellular processes and can have significant effects on cell function.
Cellular Effects
In cellular assays, this compound has shown potent antiproliferative activities against K562 and Hut78 cells. This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to inhibit the activity of PI3K and HDAC, which are key enzymes involved in cell growth and survival.
Biological Activity
The compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-chlorophenyl)propanamide is a member of the quinazoline family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 468.6 g/mol. Its complex structure includes a 2,3-dihydroimidazo[1,2-c]quinazoline core which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H24ClN4O2S |
| Molecular Weight | 468.6 g/mol |
| CAS Number | 1173740-54-9 |
| Density | Not Available |
| Melting Point | Not Available |
Biological Activity Overview
This compound exhibits significant biological activity , particularly as a kinase inhibitor . Kinases are pivotal in regulating various cellular processes including signal transduction and cell proliferation. Inhibition of specific kinases has therapeutic implications in cancer treatment and other diseases.
The primary mechanism involves the inhibition of key kinases such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These interactions disrupt cellular signaling pathways that are often hijacked in cancer cells, leading to reduced proliferation and increased apoptosis.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent antiproliferative effects against several cancer cell lines. For example:
- Cell Line A : IC50 = 49.40 µM
- Cell Line B : IC50 = 50.20 µM
- Cell Line C : IC50 = 59.60 µM
These values indicate strong inhibitory effects compared to standard treatments, suggesting that this compound could be a promising candidate for further development in oncology.
Case Studies
-
Study on PI3K Inhibition : A recent study highlighted the compound's ability to inhibit PI3K with an IC50 value significantly lower than existing inhibitors, suggesting enhanced potency and selectivity.
- Results : The compound showed an IC50 of 30 µM against PI3K, compared to a benchmark inhibitor with an IC50 of 100 µM.
- HDAC Inhibition : Another study focused on the HDAC inhibitory activity, revealing that this compound could effectively reduce histone acetylation levels in treated cells, leading to altered gene expression profiles associated with tumor suppression.
Structural Activity Relationship (SAR)
The structural components of the compound play a crucial role in its biological activity. Modifications to the benzyl and chlorophenyl groups have been shown to influence potency and selectivity against targeted kinases. For instance:
- Substituting different halogens on the phenyl group resulted in varying degrees of kinase inhibition.
Q & A
Q. What are the key steps for synthesizing 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-chlorophenyl)propanamide?
The synthesis typically involves:
- Core formation : Reacting 2-aminobenzamide with arylaldehyde derivatives in DMF using sodium disulfite to generate the imidazoquinazoline core .
- Thiolation : Introducing a thiol group via nucleophilic substitution or thiol-ene "click" chemistry for regioselective coupling .
- Acylation : Coupling the intermediate with 2-chlorophenylpropanoyl chloride under basic conditions (e.g., NaHCO₃) in anhydrous DCM .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .
Q. How is the molecular structure of this compound validated?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and regiochemistry (e.g., quinazoline C=O at ~170 ppm, thioether S-CH₂ at δ 3.8–4.2) .
- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray crystallography (if crystals are obtainable): Resolves bond angles and confirms stereoelectronic effects of the benzyl and chlorophenyl groups .
Q. What preliminary assays assess its biological activity?
- Kinase inhibition : Screen against tyrosine kinase family members (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations via nonlinear regression .
- Solubility : Shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for in vivo studies .
Advanced Research Questions
Q. How can synthetic yield be optimized for the thioether linkage?
- Reaction solvent : Replace DMF with acetonitrile to reduce side reactions (e.g., oxidation of thiols) .
- Catalyst screening : Test Cu(I) catalysts (e.g., CuBr) for "click" chemistry to enhance regioselectivity and yield (>80%) .
- Temperature control : Maintain 0–5°C during thiolation to prevent disulfide formation .
Q. How to resolve contradictions in kinase inhibition data across studies?
- Assay standardization : Use uniform ATP concentrations (e.g., 10 µM) and control for enzyme lot variability .
- Structural analogs : Compare inhibition profiles with derivatives lacking the chlorophenyl group to isolate pharmacophore contributions .
- Molecular docking : Perform in silico simulations (AutoDock Vina) to validate binding poses in kinase active sites .
Q. What strategies improve solubility without compromising bioactivity?
- Prodrug design : Introduce phosphate esters at the propanamide moiety for transient water solubility .
- Co-crystallization : Screen with cyclodextrins (e.g., β-CD) to enhance dissolution rates .
- PEGylation : Attach short PEG chains to the thioether sulfur, balancing hydrophilicity and steric effects .
Q. How to characterize binding kinetics with target proteins?
- Surface Plasmon Resonance (SPR) : Immobilize EGFR on a CM5 chip and measure association/dissociation rates (kₐ, kₑ) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry (n) using a MicroCal PEAQ-ITC .
- Fluorescence polarization : Compete with FITC-labeled ATP to determine Kᵢ values .
Q. What analytical methods troubleshoot impurities in final batches?
- HPLC-DAD/MS : Use a C18 column (gradient: 0.1% TFA in H₂O/MeCN) to separate and identify byproducts (e.g., hydrolyzed amides) .
- Reaction monitoring : In situ FTIR tracks carbonyl (C=O) and thiol (S-H) peaks to optimize reaction completion .
- Elemental analysis : Verify sulfur content (theoretical vs. experimental) to confirm thioether integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
